molecular formula C14H11N3OS2 B2886105 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034396-74-0

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2886105
CAS No.: 2034396-74-0
M. Wt: 301.38
InChI Key: REXFIWZSZIAVMQ-UHFFFAOYSA-N
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Description

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a synthetic compound featuring a pyrazine core conjugated with thiophene rings via a methylene carboxamide linker. This specific architecture is significant in medicinal chemistry and agrochemical research. Pyrazine-thiophene hybrids are investigated for their potential biological activities. Pyrazine derivatives are a substantial class of compounds present in several natural flavors and many potent drugs, with documented antibacterial, antidiabetic, hypnotic, anticancer, and antiviral activities . Furthermore, the pyrazine moiety is an important part of various clinically used drugs, including anticancer, diuretic, and antidepressant agents . The incorporation of the thiophene heterocycle is a common strategy in lead optimization; sulfur-containing heterocycles like thiophene are present in commercialized agricultural fungicides and are widely studied for the development of novel antifungal agents due to their wide and satisfactory activity . This molecular framework makes this compound a valuable chemical tool for researchers exploring new therapeutic and agrochemical candidates. Its structure aligns with compounds studied as potential corrosion inhibitors and as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for improving memory and cognition . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, and in high-throughput screening campaigns to identify new bioactive molecules.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-14(10-3-7-19-9-10)17-8-11-13(16-5-4-15-11)12-2-1-6-20-12/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXFIWZSZIAVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid with pyrazin-2-ylmethylamine under specific conditions to form the desired compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the correct product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under specific conditions.

Major Products Formed:

Scientific Research Applications

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that combines thiophene and pyrazine structures, giving it unique electronic and biological properties. It has garnered interest in medicinal chemistry for its potential biological activities.

Mechanism of Action: The mechanism of action of this compound involves interactions with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors, leading to observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds:

  • Thiophene derivatives: Such as suprofen and articaine, known for their anti-inflammatory and anesthetic properties.
  • Pyrazine derivatives: Such as pyrrolopyrazine, which exhibits antimicrobial and antiviral activities.

This compound is unique due to its combined thiophene and pyrazine structures, which confer a distinct set of electronic and biological properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity: this compound is a heterocyclic compound with potential antimicrobial, anticancer, and antioxidant properties.

Mechanism of Action

The mechanism by which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Pyrazine-Thiophene Derivatives

1-(Thiophen-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopentanecarboxamide (CAS 2034392-28-2) Structure: Replaces the thiophene-3-carboxamide with a cyclopentanecarboxamide group. Molecular Formula: C₁₉H₁₉N₃OS₂.

N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 2034312-66-6)

  • Structure : Features a dihydrobenzo[d][1,4]dioxine carboxamide instead of thiophene-3-carboxamide.
  • Molecular Formula : C₁₈H₁₅N₃O₃S.
  • Significance : The electron-rich dioxane ring may enhance solubility or modulate electronic interactions in receptor binding .

Thiophene Carboxamide Derivatives

N-(2-Nitrophenyl)thiophene-2-carboxamide Structure: Substitutes the pyrazine-thiophene core with a nitro-phenyl group. Molecular Formula: C₁₁H₈N₂O₃S.

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Structure: Contains an acetamide bridge and cyano substituent on thiophene. Molecular Formula: C₁₁H₈N₂OS₂. Synthesis: Prepared via activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile .

Physicochemical and Spectral Properties

Compound Molecular Formula Key Substituents Notable Properties
Target Compound C₁₄H₁₂N₄OS₂ Thiophene-3-carboxamide High aromaticity, polar amide
1-(Thiophen-2-yl)-N-...cyclopentanecarboxamide C₁₉H₁₉N₃OS₂ Cyclopentanecarboxamide Increased steric bulk
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Nitrophenyl group Enhanced electrophilicity
N-(3-Cyanothiophen-2-yl)-...acetamide C₁₁H₈N₂OS₂ Cyano and acetamide groups Improved solubility in polar solvents
  • Spectroscopic Characterization : Analogues are typically analyzed via ¹H/¹³C NMR, IR, and mass spectrometry. For example, N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits distinct nitro group IR stretches at ~1520 cm⁻¹ and amide C=O stretches at ~1680 cm⁻¹ .

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of thiophene and pyrazine rings. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazine Ring : Synthesized through cyclization of appropriate precursors.
  • Introduction of the Thiophene Ring : Achieved via cross-coupling reactions such as Suzuki or Stille coupling.
  • Formation of the Carboxamide Group : This step often involves amide bond formation with thiophene derivatives.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies demonstrate significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent effects.

Pathogen MIC (μg/mL) Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal
Candida albicans0.30Fungicidal

These results suggest that the compound exhibits both bactericidal and fungicidal activities, making it a candidate for further development in treating infections.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial survival, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition.
  • Biofilm Disruption : It has shown potential in reducing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its utility in combating persistent infections.

Therapeutic Applications

The compound's diverse biological activities suggest potential applications in various therapeutic areas:

  • Antimicrobial Therapy : Its efficacy against resistant strains positions it as a promising candidate for new antimicrobial agents.
  • Anti-inflammatory Properties : Preliminary studies indicate that it may modulate inflammatory pathways, warranting further investigation.
  • Cancer Treatment : Due to its structural similarity to other known anticancer agents, it is being explored for potential anti-cancer properties.

Case Studies

Recent studies have highlighted the effectiveness of thiophene derivatives in clinical settings:

  • A study demonstrated that derivatives similar to this compound showed significant tumor growth inhibition in xenograft models, suggesting potential applications in oncology.
  • Another investigation focused on the compound's ability to synergize with existing antibiotics like Ciprofloxacin, enhancing their efficacy against resistant bacterial strains.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide?

The synthesis involves sequential coupling of thiophene and pyrazine derivatives. Critical steps include:

  • Thiophene functionalization : Suzuki-Miyaura coupling to introduce the pyrazine-thiophene backbone, requiring Pd catalysts and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Amide bond formation : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) followed by coupling with the pyrazine-methylamine intermediate. Solvent choice (DMF or THF) and temperature (0–25°C) significantly impact yield and purity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Standard methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of thiophene, pyrazine, and amide groups. Aromatic protons appear at δ 6.8–8.5 ppm, with distinct splitting patterns for substituted thiophenes .
  • Mass spectrometry (HRMS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ at m/z 356.08) .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-S (~680 cm⁻¹) confirm functional groups .

Q. How do electronic interactions between electron-donating (thiophene) and electron-withdrawing (pyrazine) groups influence its reactivity?

The pyrazine ring acts as an electron-deficient moiety, enhancing electrophilic substitution on the adjacent thiophene. Computational studies (DFT) show partial charge distribution:

  • Thiophene sulfur : δ⁻ charge facilitates nucleophilic attacks.
  • Pyrazine nitrogen : δ⁺ charge stabilizes π-π stacking with biological targets (e.g., enzyme active sites) . These interactions are critical for designing derivatives with tailored redox or binding properties.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for similar thiophene-pyrazine hybrids?

Discrepancies often arise from:

  • Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% vs. Pd(OAc)₂ with ligand systems (e.g., XPhos), affecting coupling efficiency .
  • Solvent polarity : Polar aprotic solvents (DMF) improve solubility but may promote side reactions (e.g., hydrolysis) versus non-polar solvents (toluene) .
  • Workflow validation : Reproducibility requires strict control of moisture/oxygen levels (Schlenk techniques) and real-time monitoring via TLC/HPLC .

Q. What experimental strategies are recommended for determining structure-activity relationships (SAR) in pharmacological studies?

SAR analysis involves:

  • Substituent variation : Introducing methyl, methoxy, or halogens to the pyrazine or thiophene rings to modulate lipophilicity (logP) and binding affinity .
  • Biological assays : Pairing cytotoxicity screens (e.g., MTT assay) with molecular docking (AutoDock Vina) to correlate structural motifs with activity against targets like kinases or GPCRs .
  • Metabolic stability : LC-MS/MS to track metabolite formation in liver microsomes, identifying susceptible sites (e.g., amide hydrolysis) .

Q. How can researchers address instability of intermediates during multi-step synthesis?

Key mitigation strategies include:

  • Low-temperature handling : Storing reactive intermediates (e.g., thiophen-3-carboxylic acid chloride) at –20°C to prevent degradation .
  • Inert atmospheres : Using gloveboxes or Schlenk lines for air-sensitive steps (e.g., Grignard reactions) .
  • Protective groups : Temporarily blocking reactive sites (e.g., Boc for amines) during coupling steps .

Q. What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC. Amide bonds are prone to hydrolysis under acidic/basic conditions .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for crystalline forms) .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation products under ICH Q1B guidelines .

Q. What computational approaches predict the compound’s reactivity in biological systems?

Advanced methods include:

  • Molecular docking : AutoDock or Schrödinger Suite to simulate binding to cytochrome P450 enzymes or efflux pumps .
  • MD simulations : GROMACS to model interactions with lipid bilayers, predicting membrane permeability .
  • QSAR models : Machine learning (Random Forest, SVM) to correlate descriptors (e.g., topological polar surface area) with bioavailability .

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